ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-methyl[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate
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Overview
Description
ETHYL 4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYL-[1,2,4]TRIAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE is a complex organic compound belonging to the class of triazolotriazine derivatives This compound is characterized by its unique structure, which includes a triazolotriazine core substituted with various functional groups
Preparation Methods
The synthesis of ETHYL 4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYL-[1,2,4]TRIAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of appropriate triazine derivatives with ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as zinc chloride and solvents like ethanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
ETHYL 4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYL-[1,2,4]TRIAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
ETHYL 4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYL-[1,2,4]TRIAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYL-[1,2,4]TRIAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparison with Similar Compounds
ETHYL 4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYL-[1,2,4]TRIAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE can be compared with other triazolotriazine derivatives, such as:
ETHYL 4-[(1E)-2-(DIMETHYLAMINO)ETHENYL]-7-METHYL-[1,2,4]TRIAZOLO[3,2-C][1,2,4]TRIAZINE-3-CARBOXYLATE: This compound shares a similar core structure but differs in the functional groups attached to the triazine ring.
4- [2- (3-ETHYL-4-METHYL-2-OXO-3-PYRROLINE-1-CARBOXAMIDO) ETHYL]BENZENE SULFONAMIDE: Another related compound with a different substitution pattern, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N6O2 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 4-[(E)-2-(dimethylamino)ethenyl]-7-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C12H16N6O2/c1-5-20-11(19)10-9(6-7-17(3)4)18-12(15-14-10)13-8(2)16-18/h6-7H,5H2,1-4H3/b7-6+ |
InChI Key |
LOWOHCXMUBPVBU-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C)N=N1)/C=C/N(C)C |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C)N=N1)C=CN(C)C |
Origin of Product |
United States |
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